molecular formula C10H11ClF3NO B13502450 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B13502450
M. Wt: 253.65 g/mol
InChI Key: DKZBDNHVYKQRRR-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the trifluoromethylation of a benzopyran precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated benzopyrans and related structures, such as:

  • Fluoxetine
  • Celecoxib
  • Bicalutamide
  • Aprepitant

Uniqueness

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to its specific trifluoromethylation pattern and the presence of the amine hydrochloride group. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

4-(trifluoromethyl)-2,3-dihydrochromen-4-amine;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9;/h1-4H,5-6,14H2;1H

InChI Key

DKZBDNHVYKQRRR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1(C(F)(F)F)N.Cl

Origin of Product

United States

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